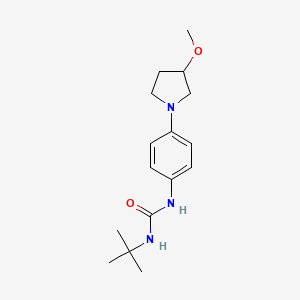

1-(Tert-butyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways of B cells and other immune cells.

Scientific Research Applications

Synthesis and Chemical Properties

- The preparation of 1,3-disubstituted ureas and their evaluation for antiarrhythmic and hypotensive properties indicate the relevance of urea derivatives in developing therapeutic agents with potential cardiovascular benefits (Chalina, Staneva, & Chakarova, 1998).

- Research into the directed lithiation of N,N-dimethylurea derivatives underscores the synthetic versatility of urea compounds, facilitating the production of variously substituted products, highlighting their significance in organic synthesis and drug design (Smith, El‐Hiti, & Alshammari, 2013).

Biological Activities

- Urea derivatives have been identified as potent activators of specific kinases involved in translation initiation, suggesting their potential as anti-cancer agents. This indicates that modifications to the urea structure can yield compounds with significant biological activities, which may contribute to cancer therapy research (Denoyelle et al., 2012).

- The study of substituted phenyl urea and thiourea derivatives with silatranes for their anion recognition properties via photophysical and theoretical studies expands the application of urea derivatives into the field of molecular recognition and sensor development. These compounds' ability to interact with specific ions or molecules could lead to advancements in chemical sensors and diagnostics (Singh et al., 2016).

properties

IUPAC Name |

1-tert-butyl-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)18-15(20)17-12-5-7-13(8-6-12)19-10-9-14(11-19)21-4/h5-8,14H,9-11H2,1-4H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOINRMHEAHMDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC=C(C=C1)N2CCC(C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide](/img/structure/B2879447.png)

![4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2879449.png)

![2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2879452.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2879457.png)

![N-(4-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2879460.png)

![(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B2879469.png)